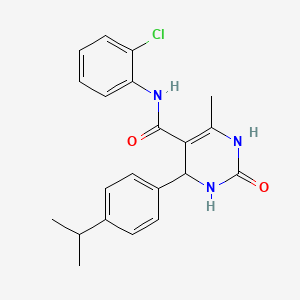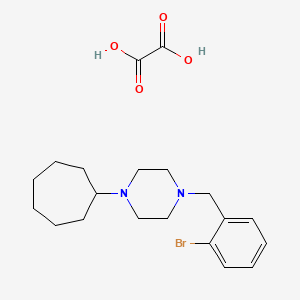![molecular formula C15H23NO4 B5056597 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5056597.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various research studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol involves its binding to specific sites on GPCRs. This binding can activate or inhibit the signaling pathways that are regulated by these receptors, leading to changes in cellular function. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been found to have a high affinity for certain types of GPCRs, making it a useful tool for studying their function.
Biochemical and Physiological Effects:
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of GPCRs, leading to changes in cellular signaling pathways. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research is its high selectivity for certain types of GPCRs. This makes it a valuable tool for studying the function of these receptors. However, one limitation of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol is that it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.
Direcciones Futuras
There are several potential future directions for the use of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research. One area of interest is in the development of new drugs that target GPCRs. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been used as a starting point for the development of new compounds that could have therapeutic potential. Another potential future direction is in the study of the role of GPCRs in various diseases, such as cancer and cardiovascular disease. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol could be used as a tool to study the function of these receptors in disease states. Overall, 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has the potential to be a valuable tool for scientific research in the future.
Métodos De Síntesis
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with formaldehyde and morpholine. The resulting compound is then further reacted with methyl iodide to produce the final product, 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol. This synthesis method has been well established and is widely used in laboratories.
Aplicaciones Científicas De Investigación
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been found to have a wide range of potential applications in scientific research. It has been used as a tool to study the function of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a crucial role in many physiological processes. 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10-7-16(8-11(2)20-10)9-12-5-13(18-3)15(17)14(6-12)19-4/h5-6,10-11,17H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLYACSUMUILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5056514.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)

![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![(2,5-dimethoxybenzyl)[2-(4-nitrophenyl)ethyl]amine](/img/structure/B5056572.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5056594.png)
